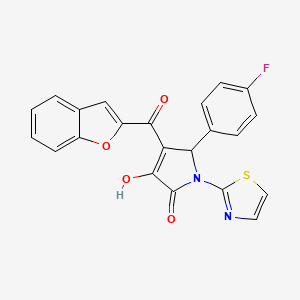

4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a benzofuran-2-carbonyl group, a 4-fluorophenyl moiety, a hydroxyl group, and a thiazol-2-yl ring. The hydroxyl group at position 3 may facilitate hydrogen bonding, critical for biological activity or crystal packing.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN2O4S/c23-14-7-5-12(6-8-14)18-17(20(27)21(28)25(18)22-24-9-10-30-22)19(26)16-11-13-3-1-2-4-15(13)29-16/h1-11,18,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCRXXVEUCNFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that integrates multiple functional groups, including benzofuran, fluorophenyl, and thiazole moieties. This unique structural composition suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the reaction of 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl) with appropriate thiazole derivatives under controlled conditions, yielding the target compound with high purity. The synthesis process is crucial as it influences the biological activity by determining the purity and structural integrity of the final product .

Biological Activity Overview

Research has indicated that compounds featuring benzofuran and thiazole structures exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound can induce cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances its interaction with biological targets involved in cancer pathways .

- Anti-inflammatory Effects : Similar compounds have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

- Neurotransmitter Modulation : Some studies indicate that benzofuran derivatives may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The mechanism of action for this compound likely involves its binding to specific enzymes or receptors. The functional groups allow for various interactions, including hydrogen bonding and hydrophobic interactions. These properties facilitate modulation of target protein activities, which is critical for its therapeutic effects .

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

- Anticancer Activity : A study on thiazole-integrated pyrrole derivatives demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) revealed that substitutions on the phenyl ring were crucial for enhancing anticancer activity .

- Neuroprotective Effects : Research involving thiazole-based compounds indicated potential neuroprotective effects through modulation of oxidative stress pathways. Compounds similar to the target molecule showed promise in protecting neuronal cells from apoptosis .

- Anti-inflammatory Studies : A series of benzofuran derivatives were evaluated for their anti-inflammatory properties, showing significant inhibition of inflammatory markers in vitro and in vivo models .

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with similar compounds is presented:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-benzofuran) | Similar fluorophenyl and benzofuran moieties | Anticancer and anti-inflammatory |

| 1-[5-(benzylsulfanyl)-thiazol] | Contains thiadiazole but lacks pyrrole structure | Antimicrobial activity |

| 4-(benzofuran-thiazole derivative) | Benzofuran and thiazole integration | Neuroprotective effects |

This table illustrates the diversity within this chemical class while highlighting the unique combination of functional groups present in the target compound, which may confer distinct biological properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzofuran exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth . The incorporation of fluorophenyl groups may enhance these properties by increasing lipophilicity and membrane penetration.

Anticancer Properties

Studies have highlighted the potential anticancer effects of thiazole-containing compounds. The target mechanisms often involve the inhibition of specific kinases or pathways associated with cancer cell proliferation. The compound may exhibit similar mechanisms due to its structural characteristics, warranting further investigation through in vitro and in vivo studies.

Anti-inflammatory Effects

Compounds featuring thiazole rings have also been noted for their anti-inflammatory activities. This property is crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases. The specific interactions at the molecular level remain an area for future research.

Case Studies

- Antimicrobial Testing : A study evaluated a series of thiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications similar to those found in 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one significantly enhanced antibacterial activity compared to their parent compounds .

- Anticancer Research : In a recent investigation, thiazole derivatives were tested against various cancer cell lines, revealing IC50 values that suggest potential efficacy. The structural similarities to the compound under discussion suggest it could be a candidate for similar testing .

- Anti-inflammatory Studies : Research into related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines in cellular models, suggesting that this compound could possess comparable anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share partial structural motifs with the target molecule, enabling comparative analysis:

Thiazole- and Fluorophenyl-Substituted Pyrrolones/Pyrazoles

- Compound 4: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Core Structure: Pyrazole-thiazole hybrid vs. pyrrolone-thiazole in the target. Substituents: Dual 4-fluorophenyl groups and a triazolyl group enhance π-π stacking and halogen bonding. The chloro substituent increases molecular weight and polarity compared to the target’s benzofuran. Crystallography: Triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Planar molecular conformation except for one fluorophenyl group oriented perpendicularly .

Compound 6c : 5-Chloro-2-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-benzofuran-3-one ()

- Core Structure : Benzofuran-3-one fused with pyrazole-thiazole vs. pyrrolone-thiazole in the target.

- Substituents : Thiazol-5-yl and fluorophenyl groups align with the target’s motifs. The benzofuran-3-one differs from the target’s 2-carbonyl substitution.

- Spectroscopy : IR peaks at 1707 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 7.29–7.92) indicate electronic similarities .

Pyrrolone Derivatives with Heterocyclic Substituents

- Compound (Example 63) : 4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one ()

- Core Structure : Matches the pyrrol-2-one backbone of the target.

- Substituents : Thiadiazole vs. thiazole in the target; 4-chlorophenyl vs. 4-fluorophenyl. The butoxybenzoyl group increases hydrophobicity.

- Physicochemical Properties : Higher molecular weight (observed mass 516.1 $ M+1 $) compared to the target, likely reducing solubility .

Benzofuran-Containing Analogs

- Compound SALOR-INT L434329-1EA : 4-[(4-butoxyphenyl)carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one ()

- Structural Motifs : Benzofuran absent, but the pyrrolone core and thiadiazole substituent mirror the target’s architecture.

- Crystallization : Recrystallized from dimethylformamide (DMF), a solvent also used for isostructural compounds in –5, suggesting shared crystallization challenges for polar heterocycles .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Crystallographic Data

Key Findings and Implications

Substituent Effects :

- Halogenated aryl groups (e.g., 4-fluorophenyl in the target vs. 4-chlorophenyl in ) influence lipophilicity and intermolecular interactions.

- Thiazole vs. thiadiazole substituents alter electronic properties and hydrogen-bonding capacity .

Bioactivity Trends :

- Antimicrobial activity in halogenated analogs () supports the hypothesis that the target compound may exhibit similar properties.

Crystallization Challenges :

- Polar solvents like DMF are preferred for recrystallizing structurally complex heterocycles, as seen in –5 and 11 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.